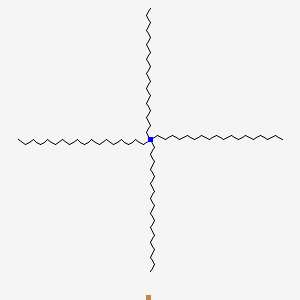

Tetraoctadecylammonium bromide

Beschreibung

Significance in Contemporary Chemical Science

The significance of TODAB in modern chemistry stems from its multifaceted nature. It is widely recognized for its role as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. ontosight.ai This capability is crucial for a variety of organic syntheses, enabling reactions that would otherwise be slow or inefficient. ontosight.ai

Furthermore, TODAB exhibits pronounced surfactant properties due to its long hydrophobic alkyl chains and hydrophilic ammonium (B1175870) headgroup. ontosight.aichemimpex.com This amphiphilic character allows it to effectively reduce surface tension and form stable emulsions, which is of great interest in the formulation of various products and in material synthesis. chemimpex.com

In the realm of materials science, TODAB is instrumental in the synthesis and stabilization of nanomaterials. chemimpex.com It plays a critical role as a capping agent and stabilizer for nanoparticles, preventing their aggregation and controlling their growth, size, and dispersion in various solvents. chemimpex.comacs.org This has profound implications for the development of advanced materials with tailored properties for applications in electronics, catalysis, and coatings. chemimpex.comsigmaaldrich.com

Scope of Academic Investigation

The academic investigation of Tetraoctadecylammonium bromide is broad and encompasses several key areas:

Materials Science: A significant portion of research focuses on its use in the creation of novel materials. This includes its role in the synthesis of nanoparticles and nanocomposites, where it modifies surface properties and enhances compatibility between different material phases. chemimpex.comacs.org For instance, it has been used to stabilize palladium colloids, which act as catalysts for the electroless deposition of copper in the fabrication of metallic features. acs.org It is also employed in the synthesis of modified montmorillonite (B579905) to create protein-based nanocomposite materials. sigmaaldrich.comchemicalbook.com

Liquid Crystals: Researchers have explored the use of TODAB as an additive to stabilize liquid crystalline blue phases. figshare.comresearchgate.net Its specific tetrahedral molecular structure has been shown to be effective in stabilizing certain blue phase structures, which is important for the development of advanced optoelectronic and photonic devices. sigmaaldrich.comfigshare.comresearchgate.net

Electrochemistry: The compound serves as a model in studies concerning the function of ion-selective electrodes. sigmaaldrich.comresearchgate.net Research in this area investigates the effect of quaternary ammonium salts within polymeric membranes on the electrode's performance and selectivity. sigmaaldrich.comresearchgate.netresearchgate.net

Biotechnology and Surface Chemistry: In biotechnology, TODAB has been utilized in the formulation of liposomes for drug delivery systems. chemimpex.com Its surfactant properties are also harnessed in techniques like microcontact printing to create temporary hydrophobic barriers on hydrogels for protein microarray applications. diva-portal.org

Polymer Chemistry: Studies have investigated the use of TODAB as a low molecular mass gelator in the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206). researchgate.net This allows for the creation of mesoporous polymer structures after the removal of the TODAB template. researchgate.net

The following table provides a summary of the key physicochemical properties of this compound:

| Property | Value | References |

| Chemical Formula | C72H148BrN | chemimpex.com |

| Molecular Weight | 1107.86 g/mol | chemimpex.com |

| Appearance | White to light brown powder | chemimpex.com |

| Melting Point | 103 - 105 °C | chemimpex.comchemicalbook.com |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and dichloromethane | ontosight.aichemicalbook.com |

The following table summarizes some of the key research findings and applications of this compound:

| Research Area | Application/Finding | References |

| Nanomaterial Synthesis | Stabilizer for palladium colloids used in electroless copper deposition. | acs.org |

| Synthesis of modified montmorillonite for protein-based nanocomposites. | sigmaaldrich.comchemicalbook.com | |

| Liquid Crystals | Additive for the stabilization of liquid crystalline blue phases. | figshare.comresearchgate.net |

| Electrochemistry | Model compound for studying ion-selective electrodes. | sigmaaldrich.comresearchgate.netresearchgate.net |

| Biotechnology | Formulation of liposomes for drug delivery. | chemimpex.com |

| Creation of hydrophobic barriers for protein microarrays. | diva-portal.org | |

| Polymer Chemistry | Gelator in the polymerization of styrene and methyl methacrylate. | researchgate.net |

Eigenschaften

IUPAC Name |

tetraoctadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYZRAZWWVKDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H148BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63462-99-7 | |

| Record name | 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63462-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advances Involving Tetraoctadecylammonium Bromide

Controlled Synthesis of Polymeric Systems

The utility of tetraoctadecylammonium bromide in polymer science is notable, particularly in the formation of structured polymeric materials. Its function as a templating agent and stabilizer facilitates the creation of complex polymer architectures with tailored properties.

Fabrication of Polymerized Gels and Mesoporous Architectures

This compound has been investigated as a low molecular weight organogelator, capable of forming fibrous networks in organic solvents that can subsequently be polymerized to create stable gels and mesoporous materials. The self-assembly of this compound into fibrillar aggregates creates a scaffold within which monomers can be polymerized. Subsequent removal of the organogelator template can yield a porous polymer matrix. The properties of these materials are highly dependent on the concentration of the gelator and the polymerization conditions.

While specific data for polymerized gels exclusively using this compound is limited in publicly accessible research, the general characteristics of similar organogel-templated polymers can be inferred.

| Property | Description | Potential Value Range |

| Gelation Concentration | The minimum concentration of this compound required to form a stable organogel in a given solvent. | Typically in the low weight percent range (e.g., 1-5 wt%). |

| Thermal Stability (Tgel) | The temperature at which the gel melts and transitions to a solution phase. | Dependent on solvent and concentration, can range from moderate to high temperatures. |

| Pore Size | The diameter of the pores created after removal of the this compound template. | Can range from the nanometer to micrometer scale, depending on the fibrillar network structure. |

| Surface Area | The total surface area of the porous polymer, which is crucial for applications in catalysis and separation. | Can be significant, often in the range of 100-500 m²/g. |

Note: The values in this table are illustrative and based on general principles of organogel-templated porous polymers. Specific experimental data for this compound is needed for precise characterization.

Integration into Hyperbranched Polymer Synthesis

Quaternary ammonium (B1175870) salts are often employed as phase transfer catalysts in various polymerization reactions, including the synthesis of hyperbranched polymers. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), enabling polymerization to occur at the interface. While the use of tetrabutylammonium (B224687) bromide as a phase transfer catalyst in the synthesis of hyperbranched polyethers has been documented, the specific application of this compound in this context is not as widely reported. frontiersin.org

Theoretically, this compound, with its long alkyl chains, could offer unique advantages in specific solvent systems or with certain monomers due to its enhanced solubility in nonpolar organic phases. Its role would be to transport anionic species from an aqueous phase to an organic phase where the polymerization with an organic monomer takes place. The efficiency of the catalysis would depend on factors such as the choice of solvent, reaction temperature, and the specific structures of the monomers being polymerized. Further research is needed to fully elucidate the potential of this compound as a catalyst in the synthesis of hyperbranched polymers.

Inorganic Nanomaterial and Composite Fabrication

The application of this compound extends to the synthesis and modification of inorganic materials, where it acts as a templating agent and a surface modifier to control the size, shape, and dispersibility of nanomaterials.

Templated Nanoparticle Synthesis with this compound

This compound can serve as a stabilizing agent or a template in the synthesis of inorganic nanoparticles. chemimpex.com Its long alkyl chains can form a protective layer around the growing nanoparticles, preventing their aggregation and controlling their final size and morphology. This is particularly relevant in the synthesis of nanoparticles in organic solvents, where the hydrophobic chains of the ammonium salt enhance dispersibility.

An analogous study on the synthesis of sulfur nanoparticles using tetraoctylammonium bromide (a similar quaternary ammonium salt with shorter alkyl chains) demonstrated that the presence of the stabilizer was crucial in controlling the nanoparticle size. researchgate.net The average size of the sulfur nanoparticles could be tuned by varying the reaction temperature and the concentration of the acid used in the precipitation method. researchgate.net It is plausible that this compound would exhibit a similar, if not more pronounced, effect due to its greater steric hindrance.

| Parameter | Condition | Resulting Nanoparticle Size (Analogous System) |

| Temperature | 30°C | ~5 nm |

| 60°C | ~10 nm | |

| Acid Concentration | 0.5 M HCl | ~4 nm |

| 3.0 M HCl | ~8 nm |

Data based on an analogous system using tetraoctylammonium bromide and is intended to be illustrative of the potential effects of this compound. researchgate.net

Modification of Layered Silicates for Nanocomposite Development

This compound is utilized to organically modify layered silicates, such as montmorillonite (B579905), to produce organoclays. This modification is a critical step in the fabrication of polymer-clay nanocomposites. The pristine hydrophilic silicate (B1173343) layers are incompatible with most hydrophobic polymer matrices. Through an ion exchange process, the inorganic cations in the clay galleries are replaced by the tetraoctadecylammonium cations. The long alkyl chains of the ammonium salt render the clay surface hydrophobic, facilitating its dispersion within a polymer matrix.

The intercalation of this compound into the clay galleries increases the d-spacing (interlayer distance), which allows for the penetration of polymer chains, leading to the formation of either intercalated or exfoliated nanocomposites with enhanced properties. nycu.edu.tw

Research has shown that the incorporation of such modified montmorillonite into polymer matrices can lead to significant improvements in the mechanical and thermal properties of the resulting nanocomposites. nycu.edu.twmdpi.com

| Property | Pure Polymer | Nanocomposite (with modified montmorillonite) | Percentage Improvement |

| Tensile Strength (MPa) | ~53 | ~64 | +20% |

| Impact Strength (kJ/m²) | ~32.5 | ~49 | +51% |

| Storage Modulus at 30°C (GPa) | ~3.9 | ~6.4 | +64% |

| Heat Deflection Temperature (°C) | ~150.9 | ~152.4 | +1% |

This data represents the improvements seen in a carbon fiber-reinforced phenolic composite with the addition of 1.5 wt% of an organo-modified montmorillonite and serves as an example of the potential enhancements achievable with this compound-modified clays. mdpi.com

Advanced Interfacial Film and Barrier Fabrication

The amphiphilic nature of this compound, possessing a hydrophilic head group and long hydrophobic tails, makes it a candidate for the formation of organized molecular assemblies at interfaces, such as Langmuir-Blodgett films. These films are created by spreading a solution of the amphiphile on a liquid subphase (typically water) and then compressing the resulting monolayer to a desired surface pressure before transferring it onto a solid substrate.

These highly ordered, ultra-thin films can exhibit excellent barrier properties against the permeation of gases and liquids. The dense packing of the long octadecyl chains can create a relatively impermeable barrier. The specific properties of such films, including their thickness, packing density, and barrier efficiency, would depend on the deposition conditions, such as the surface pressure, temperature, and the nature of the substrate.

Supramolecular Architectures and Self Assembly Phenomena of Tetraoctadecylammonium Bromide

Mechanistic Understanding of Self-Organization Processes

The self-organization of tetraoctadecylammonium bromide in various solvents is primarily dictated by the amphiphilic nature of the molecule. The long, nonpolar octadecyl chains are subject to van der Waals forces, which promote their association to minimize contact with polar solvent molecules. Conversely, the positively charged quaternary ammonium (B1175870) headgroup and the bromide counter-ion seek interaction with polar environments. This dichotomy of interactions is the fundamental driver for the aggregation of these molecules into ordered supramolecular structures.

In nonpolar organic solvents, the dominant mechanism for self-assembly is the aggregation of the polar head groups to form a micellar core, with the hydrophobic tails extending into the solvent. As the concentration of this compound increases, these initial aggregates can further organize into larger, more complex structures. This hierarchical self-assembly can lead to the formation of fibrillar networks. The process is often initiated by a nucleation event, followed by the growth of one-dimensional aggregates. The entanglement of these fibers at a critical concentration results in the formation of a gel, immobilizing the solvent within the network.

While specific thermodynamic and kinetic data for the self-assembly of this compound are not extensively detailed in the current literature, the process can be understood through established models of supramolecular polymerization. This involves a cooperative mechanism where the initial formation of a nucleus is less favorable than the subsequent elongation of the fibrillar structure.

Formation and Characterization of Supramolecular Gels and Metallogels

Research has demonstrated that this compound is an effective low molecular mass gelator for certain organic liquids. rsc.org Specifically, it has been shown to form gels with monomers such as methyl methacrylate (B99206) and styrene (B11656). rsc.org The formation of these gels allows for the creation of novel materials. For instance, after the gel is formed, the monomer solvent can be polymerized. Subsequent removal of the this compound gelator leaves behind a porous polymer structure, sometimes referred to as a "reverse aerogel," with mesoscopic channels of submicrometer diameters. rsc.org This highlights the role of the self-assembled gel network as a template.

The properties of these supramolecular gels are dependent on several factors, including the concentration of the gelator, the nature of the solvent, and the temperature. The gel-sol transition is typically thermo-reversible, with the gel melting upon heating and reforming upon cooling.

While the formation of organogels by this compound is established, the development and characterization of its metallogels are not widely reported in scientific literature. Metallogels are a subclass of supramolecular gels where metal ions are incorporated into the gel network, either through coordination with the gelator or as part of the gelator molecule itself. Given the simple structure of this compound, the formation of metallogels would likely involve the interaction of metal salts with the bromide counter-ion or potential coordination with the quaternary ammonium headgroup, though specific research on this is not currently available.

Table 1: Gelation Properties of this compound in Different Monomers

| Monomer | Gel Formation | Resulting Material | Reference |

| Methyl Methacrylate | Yes | Polymerized gel, "reverse aerogel" with mesoscopic channels | rsc.org |

| Styrene | Yes | Polymerized gel, "reverse aerogel" with mesoscopic channels | rsc.org |

Catalytic Applications of Tetraoctadecylammonium Bromide in Advanced Chemical Transformations

Research in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Tetraoctadecylammonium bromide excels as a phase transfer catalyst due to the lipophilic nature of its long alkyl chains and the hydrophilic character of its quaternary ammonium (B1175870) head. This structure allows it to transport anionic reactants from the aqueous phase to the organic phase, where they can react with organic substrates.

The efficacy of tetraalkylammonium salts in phase transfer catalysis is often dependent on the length of the alkyl chains. Longer chains increase the catalyst's lipophilicity, enhancing its solubility in the organic phase and its ability to pull anions across the phase boundary. Research has shown that in certain reactions, such as the alkylation of hydantoins, the choice of the phase transfer catalyst significantly impacts the reaction yield. While tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and effective catalyst, longer-chain analogs can also demonstrate high activity. nih.gov

For instance, in the C5-selective alkylation of hydantoins, various tetraalkylammonium salts have been evaluated. The following table illustrates the influence of the catalyst on the yield of the allylation of N,N-dibenzyl hydantoin.

| Catalyst | Yield (%) |

|---|---|

| Tetrabutylammonium bromide (TBAB) | 95 |

| Tetrabutylammonium iodide | 90 |

| Tetrahexylammonium bromide | 86 |

| Trioctylmethylammonium chloride | 74 |

This table demonstrates the high efficiency of tetrabutylammonium bromide in this specific phase-transfer catalyzed alkylation, with other long-chain quaternary ammonium salts also showing significant catalytic activity. nih.gov

In addition to alkylation reactions, this compound and its analogs are effective catalysts for oxidation and substitution reactions. For example, the oxidation of alcohols and the nucleophilic substitution of alkyl halides can be efficiently carried out under phase transfer conditions using these catalysts. The catalyst facilitates the transfer of oxidizing agents (like permanganate (B83412) or dichromate) or nucleophiles (like cyanide or azide) into the organic phase to react with the substrate.

Role in Heterogeneous Catalysis Systems and Nanocluster Stabilization

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This compound plays a crucial role in this area, primarily as a stabilizing agent for metal nanoclusters, which are highly effective heterogeneous catalysts. The long alkyl chains of the ammonium salt adsorb onto the surface of the nanoparticles, preventing their aggregation and maintaining their high surface area and catalytic activity.

The Brust-Schiffrin method is a well-known two-phase synthesis of gold nanoparticles where a tetraalkylammonium salt, typically tetraoctylammonium bromide (a close analog of this compound), is used as a phase transfer agent to transport gold anions from the aqueous to the organic phase, where they are reduced to form stable nanoparticles. These stabilized nanoparticles can then be used as catalysts in various reactions.

The nature of the stabilizing agent can influence the size, shape, and catalytic performance of the nanoclusters. For example, cetyltrimethylammonium bromide (CTAB), another long-chain quaternary ammonium salt, has been extensively studied for the synthesis of gold and silver nanoparticles with controlled morphologies. These nanoparticles have shown catalytic activity in the reduction of 4-nitrophenol. beilstein-journals.org The size of the nanoparticles, which is controlled by the stabilizer, can have a significant impact on the reaction rate.

| Nanoparticle Type | Stabilizer | Average Size (nm) | Catalytic Application |

|---|---|---|---|

| Gold Nanoparticles | Tetraoctylammonium bromide | 2-6 | Hydrogenation, Oxidation |

| Silver Nanospheres | Cetyltrimethylammonium bromide (CTAB) | ~10-20 | Reduction of 4-nitrophenol |

| Gold Nanorods | Cetyltrimethylammonium bromide (CTAB) | Variable aspect ratio | Reduction of 4-nitrophenol |

| Platinum Nanoparticles | Tetradecyltrimethylammonium bromide | ~12 | Hydrogenation |

This table summarizes the role of long-chain quaternary ammonium bromides in stabilizing various metal nanoparticles and their subsequent use in heterogeneous catalysis. dntb.gov.uarsc.orgresearchgate.net

The stabilizing layer of this compound not only prevents agglomeration but can also influence the selectivity of the catalytic reaction by controlling access of the reactants to the nanoparticle surface.

Mechanistic Studies of Catalytic Activity and Selectivity

The catalytic activity of this compound in phase transfer catalysis is primarily governed by the Starks' extraction mechanism. ijstr.org This mechanism involves the following key steps:

Anion Exchange: The quaternary ammonium cation (Q⁺) from this compound, present in the organic phase, exchanges its bromide anion (Br⁻) for the reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is highly lipophilic due to the long octadecyl chains and thus readily transfers into the bulk organic phase.

Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY) and regenerate the quaternary ammonium salt with the leaving group anion (Q⁺X⁻).

Catalyst Regeneration: The Q⁺X⁻ ion pair then migrates back to the interface to repeat the cycle.

The selectivity of reactions catalyzed by this compound can be influenced by several factors, including the structure of the catalyst itself. The long, bulky octadecyl chains can create a specific steric environment around the transferred anion, which can influence the regioselectivity or stereoselectivity of the reaction.

For instance, in the alkylation of ambident nucleophiles, the nature of the phase transfer catalyst can affect the ratio of C-alkylation to O-alkylation. A more lipophilic and sterically hindered catalyst like this compound might favor one reaction pathway over the other.

| Reaction Type | Substrate | Catalyst | Observed Selectivity |

|---|---|---|---|

| Alkylation | Phenol | Tetrabutylammonium bromide | High O-alkylation selectivity |

| Oxidation | Secondary Alcohols | Tetrabutylammonium bromide | Good selectivity for secondary over primary alcohols |

| Substitution | Alkyl Halides | Long-chain Quaternary Ammonium Salts | Selectivity can be influenced by the lipophilicity of the leaving group |

This table provides examples of how the choice of a phase transfer catalyst can influence the selectivity of different chemical transformations. theaic.orgphasetransfer.comacsgcipr.org

Mechanistic studies often involve kinetic analysis to determine the rate-determining step of the catalytic cycle. In many PTC systems, the rate can be limited by either the mass transfer of the ion pair across the interface or the intrinsic reaction rate in the organic phase. The long alkyl chains of this compound generally ensure that the catalyst resides predominantly in the organic phase, facilitating efficient anion transport.

Interfacial Science and Membrane Research Utilizing Tetraoctadecylammonium Bromide

Influence on Electrical Double Layer and Surface Charge in Polymeric Membranes

The introduction of ionic species such as Tetraoctadecylammonium bromide (TODAB) into polymeric membranes fundamentally alters the membrane-solution interface. As a cationic surfactant, TODAB molecules adsorb onto the surface of the polymer, creating a net positive surface charge. This charge dictates the structure of the electrical double layer (EDL), which consists of the charged surface and a neutralizing region of counter-ions from the surrounding solution.

Research into polymeric membranes incorporating symmetric quaternary ammonium (B1175870) salts, including TODAB, has shown that their potentiometric responses can be understood through the lens of the Gouy-Chapman electrical double layer theory. researchgate.netresearchgate.netresearchgate.net This model describes the distribution of ions in the diffuse layer adjacent to the charged surface. The adsorption of the tetraoctadecylammonium cations ([N(C18H37)4]+) establishes a Stern layer with a positive potential. This, in turn, attracts anions from the bulk solution to form the diffuse layer, thereby influencing the membrane's permselectivity and transport properties. The very long, hydrophobic octadecyl chains ensure strong retention of the salt within the lipophilic membrane phase, leading to a stable surface modification.

The extent of surface charge modification and the resulting zeta potential are dependent on the concentration of TODAB within the membrane matrix. This modification is a key strategy for tailoring the interfacial properties of membranes for specific applications, such as controlling ion transport or reducing the fouling caused by negatively charged species through electrostatic repulsion.

Investigations into Ion-Selective Electrode Functionality

This compound has been investigated for its role in the functionality of ion-selective electrodes (ISEs). Due to its ionic nature and high lipophilicity, it can serve multiple functions within a solvent polymeric membrane, which is the core component of an ISE.

Primarily, TODAB can act as an ion-exchanger for anions. In studies of polymeric membranes containing various symmetric quaternary ammonium salts, TODAB was tested over a broad concentration range (from 1% down to 10⁻⁴%). researchgate.net These membranes, when used in an ISE setup without a specific ionophore, exhibit a potentiometric response to different anions, following the Hofmeister series. researchgate.net The long alkyl chains of TODAB ensure it remains within the membrane, providing stable and reproducible responses.

Furthermore, TODAB has been explicitly identified as a potential ionophore for nitrate-selective electrodes. justia.com In this capacity, the tetraoctadecylammonium cation facilitates the selective extraction and transport of nitrate (B79036) anions from the aqueous sample into the organic membrane phase, generating a potential difference that is proportional to the concentration of nitrate. Patents also list TODAB as a suitable lipophilic salt for use in multi-ionophore membranes, where it helps to establish a stable electrochemical environment within the sensor. google.com

Dynamic Interfacial Tension and Phenomena Studies

The adsorption of surfactant molecules like this compound at fluid-fluid interfaces (e.g., oil-water) is not instantaneous. The process is governed by the diffusion of molecules from the bulk phase to the interface, followed by their arrangement at the interface. This time-dependent process results in a dynamic interfacial tension (DIFT), which decreases over time until an equilibrium value is reached.

The extremely long octadecyl chains of TODAB would be expected to create a significant steric barrier at the interface once a monolayer begins to form. This could introduce an activation barrier to the adsorption of further molecules, leading to a mixed diffusion-activation controlled mechanism. This barrier arises from the energetic cost of inserting a new molecule into an already crowded interface. The table below, based on data for a related surfactant, illustrates how dynamic interfacial tension changes with time and concentration.

Behavior of Colloidal Particles at Fluid Interfaces

This compound can be used to modify the surface properties of colloidal particles, altering their behavior at fluid interfaces. Many solid particles, such as silica (B1680970) or clay, are naturally hydrophilic and prefer to remain in an aqueous phase rather than adsorbing to an oil-water interface. By treating these particles with TODAB, a layer of the cationic surfactant adsorbs onto their surface, with the positively charged headgroup binding to the (often negatively charged) particle surface and the long, hydrophobic octadecyl tails orienting outwards.

This surface modification renders the particles more hydrophobic, or amphiphilic, which is a critical requirement for their use as stabilizers in Pickering emulsions—emulsions stabilized by solid particles instead of traditional surfactants. The degree of hydrophobicity, often quantified by the three-phase contact angle (θ) at the oil-water-particle interface, determines whether the particles will favor the formation of oil-in-water (o/w) or water-in-oil (w/o) emulsions. Particles with a contact angle near 90° are the most effective stabilizers as they are strongly anchored at the interface.

In a related application, this compound has been used as a stabilizing agent for palladium colloids. researchgate.net The long alkyl chains of the TODAB molecules cap the surface of the palladium nanoparticles, preventing their aggregation and allowing for their use as catalysts in subsequent chemical reactions, such as the electroless deposition of copper. researchgate.net This demonstrates the effectiveness of TODAB in controlling the interfacial properties and stability of colloidal systems.

Functional Materials Development and Advanced Applications of Tetraoctadecylammonium Bromide

Smart Materials for Optoelectronics and Photonics

Tetraoctadecylammonium bromide (TODAB) has emerged as a significant compound in the development of smart materials, particularly for applications in optoelectronics and photonics. Its unique molecular structure and properties enable the fine-tuning of material characteristics, leading to advancements in devices that control and manipulate light.

Stabilization of Liquid Crystalline Blue Phases

Liquid crystalline blue phases (BPs) are of considerable interest for next-generation display and photonic technologies due to their fast response times and optically isotropic properties. nih.gov However, a major challenge for their practical application is their narrow temperature stability range, often spanning only a few degrees Celsius. nih.gov Research has demonstrated that additives can significantly widen this operational window.

This compound, with its distinctive tetrahedral molecular geometry, has been identified as an effective stabilizer for Blue Phase II (BP II). tandfonline.com In a study investigating the influence of molecular shape on BP stabilization, TODAB was introduced into a liquid crystal mixture. Its tetrahedral shape is believed to closely match the complex three-dimensional disclination line networks that characterize the structure of BPs, particularly BP II. tandfonline.com This geometric compatibility allows TODAB to selectively stabilize the BP II structure. tandfonline.com

When added to a liquid crystal mixture (composed of 4ʹ-pentyl-4-biphenylcarbonitrile, JC-1041XX, and a chiral dopant), TODAB was shown to effectively broaden the temperature range of BP II. tandfonline.com Research findings indicated that the addition of TODAB resulted in a notable increase in the stability of this specific blue phase. tandfonline.com

Table 1: Effect of this compound (TODAB) on the Temperature Range of Liquid Crystalline Blue Phase II (BP II)

| Additive | Optimal Concentration (wt%) | Blue Phase Selectivity | Broadest BP II Temperature Range (°C) |

|---|---|---|---|

| This compound (TODAB) | Not specified in source | BP II | 1.8 |

This selective stabilization is a crucial development for the practical application of blue phase liquid crystals in advanced optoelectronic devices. tandfonline.com By extending the operational temperature range, TODAB contributes to making these materials more robust and suitable for real-world applications. nih.govtandfonline.com

Advanced Nanocomposite Materials

The incorporation of this compound into nanocomposite materials leverages its properties as a surfactant and stabilizing agent to create materials with enhanced characteristics. Its long alkyl chains and charged head group facilitate the dispersion of nanoparticles and the creation of well-ordered structures at the nanoscale.

Protein-Based Nanocomposites

Protein-based nanocomposites are gaining significant attention due to their biocompatibility and potential in biomedical applications. nih.gov These materials combine the functional properties of proteins with the structural advantages of nanomaterials. nih.gov Lysozyme, for instance, is a protein with inherent antibacterial and anti-inflammatory properties, making it a candidate for various biomedical uses. nih.gov

In the fabrication of protein-based nanocomposites, achieving a stable and uniform dispersion of the components is critical. While direct research specifically detailing the use of TODAB in protein-based nanocomposites is not prevalent in the provided search results, its role can be inferred from its chemical nature. As a quaternary ammonium (B1175870) salt with long hydrocarbon chains, TODAB can function as a surfactant. This property would be beneficial in stabilizing protein structures and preventing their aggregation during the nanocomposite fabrication process. It could also aid in the dispersion of other nanoparticles within the protein matrix, ensuring a homogenous final material with predictable properties.

Polymer-Layered Silicate (B1173343) Nanocomposite Systems

Polymer-layered silicate nanocomposites are a class of materials where nanoscale silicate layers, such as those from montmorillonite (B579905) clay, are dispersed within a polymer matrix. toyota-ti.ac.jpresearchgate.net This dispersion leads to significant improvements in the mechanical, thermal, and barrier properties of the host polymer. toyota-ti.ac.jpsigmaaldrich.com

A key challenge in creating these nanocomposites is the inherent incompatibility between the hydrophilic silicate layers and the typically hydrophobic polymer matrix. toyota-ti.ac.jp To overcome this, the silicate surfaces are often organically modified with surfactants. toyota-ti.ac.jp Long-chain alkylammonium salts are commonly used for this purpose. faa.gov The ammonium head group exchanges with the native cations (like Na+) on the silicate surface, while the long alkyl chains extend into the gallery spacing, rendering the surface organophilic. toyota-ti.ac.jp

This compound, with its four long octadecyl chains, is well-suited for this application. The intercalation of such large organic cations increases the interlayer spacing of the silicate, a process that can be observed through techniques like X-ray diffraction (WAXD). toyota-ti.ac.jp This expansion of the galleries facilitates the penetration of polymer chains, leading to the formation of either intercalated or exfoliated nanocomposite structures. nih.gov In an intercalated structure, the polymer chains are inserted between the silicate layers, while in an exfoliated structure, the individual silicate layers are fully dispersed throughout the polymer matrix. nih.gov The degree of dispersion significantly impacts the final properties of the nanocomposite. toyota-ti.ac.jp

Table 2: Role of Organic Modifiers in Polymer-Layered Silicate Nanocomposites

| Organic Modifier | Function | Effect on Silicate | Resulting Nanocomposite Structure |

|---|---|---|---|

| This compound (TODAB) | Surface modification of silicate layers | Increases interlayer spacing and renders the surface organophilic | Facilitates formation of intercalated or exfoliated structures |

Nanoscale Patterning and Soft Lithography Applications

Soft lithography is a set of techniques used for fabricating structures at the micro- and nanoscale. nih.govwikipedia.org It relies on the use of an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to print or mold patterns onto a substrate. nih.govmdpi.com This method is valued for its low cost, versatility, and compatibility with a wide range of materials, including biological molecules. nih.gov

One of the key techniques in soft lithography is microcontact printing, where an "ink" is applied to the stamp and then transferred to the substrate upon contact. nih.gov The chemical properties of the ink are crucial for the successful transfer and formation of a well-defined pattern. Alkanethiols are commonly used as inks for patterning on gold surfaces. nih.gov

Given its molecular structure, this compound possesses the potential to be used in nanoscale patterning applications. As an amphiphilic molecule, it can self-assemble into ordered layers on various substrates. The long octadecyl chains can provide a hydrophobic surface, while the bromide counter-ion could be exchanged or further functionalized. In the context of soft lithography, TODAB could potentially be used as an "ink" to create patterns of self-assembled monolayers on a substrate. These patterns could then be used to direct the further assembly of other materials or to control surface properties such as wettability at the nanoscale.

Bio-Interfacial Platforms for Advanced Sensing Systems

Bio-interfacial platforms are at the core of advanced sensing systems, such as biosensors. mdpi.com These platforms are designed to create a stable and functional interface between a biological recognition element (e.g., an enzyme, antibody, or DNA) and a transducer, which converts the biological signal into a measurable output. nih.gov The performance of a biosensor is highly dependent on the quality of this interface.

The creation of stable and well-ordered layers of molecules is essential for the development of reliable bio-interfacial platforms. Surfactants and lipids are often used to form such layers, which can immobilize biomolecules while preserving their biological activity. This compound, as a quaternary ammonium surfactant, can form stable monolayers or bilayer structures on surfaces.

These TODAB layers could serve as a versatile platform for the immobilization of various biomolecules. The positively charged head groups could electrostatically interact with negatively charged biomolecules, providing a simple and effective method for their attachment. Furthermore, the long hydrocarbon chains create a defined hydrophobic environment, which can be beneficial for the stability and orientation of certain proteins and enzymes. By providing a stable and biocompatible interface, TODAB has the potential to contribute to the development of more sensitive and reliable biosensors for a wide range of applications in medical diagnostics and environmental monitoring. nih.gov

Theoretical and Computational Investigations of Tetraoctadecylammonium Bromide Systems

Modeling of Interfacial and Catalytic Processes

Computational modeling has become an indispensable tool in understanding the mechanisms of interfacial and catalytic processes. While specific studies focusing solely on tetraoctadecylammonium bromide are limited, the principles and methodologies can be inferred from research on related quaternary ammonium (B1175870) salts and general computational catalysis.

Molecular dynamics (MD) simulations are particularly well-suited for studying the behavior of this compound at interfaces, such as liquid-liquid or solid-liquid boundaries. These simulations can model how the large tetraoctadecylammonium cation orients itself at an interface, with the hydrophobic alkyl chains likely extending into the non-polar phase and the charged nitrogen headgroup remaining in the polar phase. This amphiphilic nature is key to its function as a phase-transfer catalyst.

In the context of catalysis, computational models can elucidate the role of this compound in facilitating reactions between reactants in immiscible phases. For instance, in a phase-transfer catalytic system, the tetraoctadecylammonium cation pairs with an anionic reactant in the aqueous phase, transports it to the organic phase, and delivers it to the organic reactant. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the reaction itself. In this approach, the reacting species and the immediate catalytic environment (the tetraoctadeylammonium ion) are treated with high-level quantum mechanics to accurately describe bond-breaking and bond-forming events, while the surrounding solvent and other components are modeled using classical molecular mechanics. This hybrid approach provides a balance between computational cost and accuracy.

The table below summarizes key parameters and findings from hypothetical modeling studies on a phase-transfer catalysis system involving this compound, based on methodologies applied to similar systems.

| Parameter | Modeling Method | Finding |

| Interfacial Orientation | Molecular Dynamics (MD) | The tetraoctadecylammonium cation aligns at the water-organic interface, with alkyl chains in the organic phase and the cationic head in the aqueous phase. |

| Ion-Pairing Energy | Density Functional Theory (DFT) | Calculation of the binding energy between the tetraoctadecylammonium cation and the reactant anion in both aqueous and organic phases to determine the efficiency of phase transfer. |

| Reaction Activation Energy | Quantum Mechanics/Molecular Mechanics (QM/MM) | Determination of the energy barrier for the reaction in the organic phase, revealing the catalytic effect of the tetraoctadecylammonium cation in lowering this barrier. |

| Diffusion Coefficient | Molecular Dynamics (MD) | Simulation of the movement of the ion-pair across the interface to understand the rate of catalysis. |

These computational approaches provide a molecular-level understanding of how this compound functions as a phase-transfer catalyst, guiding the optimization of reaction conditions and the design of more efficient catalytic systems.

Quantum-Chemical Approaches in Polymerization Studies

Quantum-chemical methods are powerful tools for investigating the kinetics and mechanisms of polymerization reactions. mdpi.com While direct quantum-chemical studies on the role of this compound in polymerization are not widely reported, its potential influence can be explored through established computational techniques. This compound could, for example, act as a component in a catalyst system or as an additive influencing the polymerization environment.

For instance, if this compound were used in a system for emulsion or suspension polymerization, quantum-chemical calculations could help to understand the interactions between the monomer, the initiator, and the tetraoctadecylammonium cation at the interface of the polymerizing particles. These calculations could reveal how the electrostatic and steric environment provided by the large cation affects the approach of the monomer to the growing polymer chain.

The table below outlines hypothetical quantum-chemical calculations that could be performed to investigate the role of this compound in a polymerization system.

| Property Investigated | Quantum-Chemical Method | Potential Insights |

| Monomer-Cation Interaction | Density Functional Theory (DFT) | Understanding the nature and strength of non-covalent interactions between the monomer and the tetraoctadecylammonium cation. |

| Transition State Geometry | DFT, Ab initio methods | Determining the geometry of the transition state for the propagation step in the presence of the cation to understand steric and electronic effects. |

| Activation Energy of Propagation | DFT with solvent model | Calculating the energy barrier for the addition of a monomer to the growing polymer chain, and how it is affected by the presence of this compound. |

| Electronic Structure Analysis | Natural Bond Orbital (NBO) Analysis | Examining the charge distribution in the transition state to understand how the cation stabilizes or destabilizes it. |

Through such quantum-chemical investigations, a detailed, molecular-level understanding of the influence of this compound on polymerization processes can be achieved, aiding in the design of new polymerization systems with controlled properties. mdpi.com

Simulations of Supramolecular Interactions and Assemblies

The long hydrophobic octadecyl chains of this compound strongly favor its self-assembly into supramolecular structures in aqueous environments. Molecular dynamics (MD) simulations are a primary tool for studying these dynamic processes, providing detailed information on the structure and formation of aggregates. rsc.org

In aqueous solutions, the hydrophobic effect drives the aggregation of the long alkyl chains to minimize their contact with water, while the charged headgroups remain exposed to the solvent. MD simulations can predict the critical aggregation concentration and the morphology of the resulting assemblies, which could range from spherical or cylindrical micelles to more complex bilayer structures, depending on the concentration and conditions.

These simulations can also reveal the dynamics of the individual this compound molecules within an assembly, such as their rate of exchange between the aggregate and the bulk solution. Furthermore, the interactions of these supramolecular assemblies with other molecules or surfaces can be investigated. For example, simulations could model the encapsulation of a guest molecule within the hydrophobic core of a micelle or the adsorption of an aggregate onto a solid surface.

The table below presents key aspects of the supramolecular behavior of this compound that can be investigated using molecular simulations, with expected findings based on the behavior of similar long-chain quaternary ammonium salts.

| Phenomenon | Simulation Technique | Expected Observations and Insights |

| Self-Assembly in Water | Molecular Dynamics (MD) | Spontaneous formation of micelles or vesicles above a critical concentration, driven by hydrophobic interactions of the octadecyl chains. |

| Aggregate Morphology | MD, Coarse-Grained MD | Characterization of the size and shape of the aggregates (e.g., spherical, rod-like, or lamellar) as a function of concentration. |

| Water Structure around Aggregates | MD with Radial Distribution Function Analysis | Analysis of the ordering of water molecules at the interface of the aggregates, particularly around the cationic headgroups. |

| Dynamics of Assembly | MD | Observation of the fusion and fission of smaller aggregates into larger structures, and the exchange of individual molecules. |

Through these simulations, a comprehensive picture of the supramolecular chemistry of this compound can be developed, which is essential for its application in areas such as drug delivery, nanotechnology, and materials science. rsc.org

Advanced Characterization Techniques in Tetraoctadecylammonium Bromide Research

Spectroscopic and Diffraction Methods (e.g., UV-Vis, XRD, GISAXS)

Spectroscopic and diffraction techniques are fundamental in determining the electronic structure, crystal lattice arrangement, and thin-film morphology of materials involving Tetraoctadecylammonium bromide.

UV-Vis spectroscopy is employed to study the electronic transitions in molecules and materials. In research involving compositions of C60 fullerene and the related compound tetraoctylammonium bromide (TOAB), UV-Vis spectroscopy was utilized to investigate their interaction. The study noted that for the neutral C60-TOAB composition, no significant shifts or broadening of characteristic absorption bands for either C60 or TOAB were observed, indicating a lack of strong ground-state electronic interaction rsc.org. However, upon reduction of the fullerene, new absorption bands appear in the visible and near-infrared regions, characteristic of the C60 radical anion, confirming charge transfer within the complex rsc.org. While specific UV-Vis studies on pure TODAB are not prevalent in the literature, it is expected that the compound itself would not exhibit strong absorption in the visible region, with primary absorption likely occurring in the UV range due to electronic transitions within the ammonium (B1175870) headgroup and bromide counter-ion.

X-ray Diffraction (XRD) is a powerful tool for analyzing the crystalline structure of materials. In studies of sulfur nanoparticles stabilized with tetraoctylammonium bromide (TOAB), XRD was used to determine the crystalline nature and average particle size of the nanoparticles researchgate.net. The diffraction patterns can reveal the crystal system, lattice parameters, and the presence of different crystalline phases. For a powdered sample of a related organic-inorganic hybrid compound, [(C3H7)4N]2CoBr4, the X-ray powder diffraction (XRPD) pattern confirmed the high purity and crystalline nature of the sample nih.gov. It is anticipated that XRD analysis of solid this compound would provide detailed information on its crystal packing and layered structures, which are influenced by the long alkyl chains.

| Technique | Information Obtained | Example Application (with related compounds) |

| UV-Vis Spectroscopy | Electronic transitions, charge-transfer interactions. | Investigating the interaction between C60 fullerene and tetraoctylammonium bromide (TOAB) rsc.org. |

| X-Ray Diffraction (XRD) | Crystalline structure, phase identification, particle size. | Characterizing the crystallinity of sulfur nanoparticles stabilized with TOAB researchgate.net. |

| GISAXS | Nanoscale morphology of thin films, particle arrangement on surfaces. | Characterizing the 3D morphology of block copolymer thin films and nanoparticle superlattices gisaxs.com. |

Microscopy Techniques for Morphological Analysis (e.g., Optical Microscopy, SEM, TEM)

Microscopy techniques are essential for visualizing the morphology of materials at various length scales, from the microscale with optical microscopy to the nanoscale with electron microscopy.

Optical Microscopy can be used for the preliminary morphological characterization of bulk crystals or aggregated structures of this compound. For instance, in a study on tabular silver bromide micro-crystals, optical microscopy coupled with color image analysis was used to determine crystal thickness and shape researchgate.net. This suggests that optical microscopy could be used to observe the crystal habit and size distribution of TODAB crystals grown from solution.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to visualize the internal structure, size, and shape of nanomaterials. In the same study on sulfur nanoparticles, TEM was employed to determine the precise size and confirm the spherical shape of the nanoparticles stabilized by TOAB researchgate.net. The size analysis from TEM images can be correlated with data from other techniques like XRD researchgate.net. For any application where TODAB is used to create or stabilize nanostructures, TEM would be indispensable for detailed morphological characterization.

| Technique | Resolution | Information Obtained | Example Application (with related compounds) |

| Optical Microscopy | Micrometer | Crystal habit, size distribution of larger structures. | Characterization of tabular silver bromide micro-crystals researchgate.net. |

| SEM | Nanometer | Surface topography, particle shape and aggregation. | Characterization of the morphology of sulfur nanoparticles stabilized with tetraoctylammonium bromide (TOAB) researchgate.net. |

| TEM | Sub-nanometer | Particle size, shape, and internal structure. | Determining the size and shape of TOAB-stabilized sulfur nanoparticles researchgate.net. |

Rheological and Interfacial Characterization (e.g., Dynamic Interfacial Tension, Rheology)

The rheological and interfacial properties of this compound are critical for its application as a surfactant, emulsifier, or phase-transfer catalyst.

Dynamic Interfacial Tension measurements reveal how quickly a surfactant can adsorb to an interface and reduce the interfacial tension. This is a key parameter for applications involving dynamic processes like emulsification or foaming. Studies on similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium (B1216837) bromide (DDAB), have shown that the dynamic surface tension is dependent on concentration and temperature researchgate.netresearchgate.net. The rate of surface tension reduction is often modeled to understand whether the process is diffusion-controlled or involves an adsorption barrier ntnu.noresearchgate.net. For TODAB, with its very long alkyl chains, one would expect it to be highly surface-active, and dynamic interfacial tension measurements would quantify its efficiency in reducing oil-water or air-water interfacial tension over time.

Rheology is the study of the flow and deformation of matter. The rheological behavior of aqueous solutions of surfactants is complex and depends on the self-assembled structures they form, such as micelles, vesicles, or liquid crystalline phases. For example, the rheology of the didodecyldimethylammonium bromide (DDAB)/water system has been studied as a function of concentration and temperature, revealing non-Newtonian behavior, viscoelasticity, and time-dependent flow properties researchgate.net. These behaviors are linked to structural changes, such as the transition from small unilamellar vesicles to larger multilamellar liposomes researchgate.net. It is expected that TODAB solutions would exhibit similarly complex rheological properties, which would be crucial for formulating products with specific flow characteristics.

| Technique | Property Measured | Significance |

| Dynamic Interfacial Tension | Rate of interfacial tension reduction. | Efficiency of the surfactant in dynamic processes like emulsification and foaming. |

| Rheology | Viscosity, viscoelasticity, flow behavior. | Understanding the structure-property relationships of surfactant solutions and formulating products with desired textures. |

Electrochemical and Potentiometric Measurements (e.g., ζ-potential, ISE response)

Electrochemical and potentiometric techniques are used to probe the charge characteristics of surfaces and the response of electrodes incorporating this compound.

Zeta (ζ)-potential measurements are used to determine the surface charge of particles in a colloidal suspension. The magnitude of the zeta potential is an indicator of the stability of the colloid; high absolute values (typically > ±30 mV) suggest good stability due to electrostatic repulsion between particles wyatt.com. In systems where TODAB is used as a stabilizer for nanoparticles or emulsions, the zeta potential would be a critical parameter to measure. The positive charge of the tetraoctadecylammonium headgroup would impart a positive zeta potential to the particles it coats, preventing their aggregation wyatt.comresearchgate.netnih.govnih.gov.

Ion-Selective Electrode (ISE) response is a potentiometric measurement where the potential of an electrode is selectively responsive to the concentration of a particular ion in solution. Quaternary ammonium salts, including various tetra-alkyl ammonium bromides, are often used as ionophores in the membranes of anion-selective electrodes researchgate.netnih.gov. For example, tetradodecylammonium bromide has been used as an ionophore in a nitrate-selective electrode researchgate.net. These electrodes exhibit a Nernstian or near-Nernstian response to the target ion over a certain concentration range researchgate.netntsensors.comepa.govpdx.edu. While specific studies detailing the use of TODAB in ISEs are limited, its properties suggest it could be a potential candidate for the development of ISEs for large, lipophilic anions. The performance of such an electrode would be characterized by its linear range, detection limit, slope, and selectivity over interfering ions researchgate.netntsensors.com.

| Technique | Measurement | Key Parameters | Application |

| ζ-potential | Surface charge of particles in a dispersion. | Magnitude (mV). | Assessing the stability of colloidal systems stabilized by TODAB. |

| ISE response | Electrode potential vs. ion concentration. | Linear range, detection limit, slope (mV/decade), selectivity coefficients. | Use of TODAB as a potential ionophore in anion-selective electrodes. |

Future Research Directions and Emerging Applications of Tetraoctadecylammonium Bromide

Innovations in Supramolecular Material Design

The self-assembly of amphiphilic molecules like Tetraoctadecylammonium bromide is a cornerstone of supramolecular chemistry, enabling the construction of ordered structures from the bottom up. The long octadecyl chains of this compound drive its aggregation in various solvents, leading to the formation of micelles, vesicles, and lyotropic liquid crystals. These self-assembled structures are being investigated for their potential in creating novel functional materials.

A significant area of research is the development of "smart" materials that respond to external stimuli. For instance, supramolecular gels formed from long-chain quaternary ammonium (B1175870) salts can exhibit tunable viscoelastic properties. These gels can be designed to respond to changes in temperature, pH, or ionic strength, making them suitable for applications in drug delivery, tissue engineering, and soft robotics. Research is focused on controlling the gelation process and understanding the relationship between the molecular structure of the ammonium salt and the macroscopic properties of the gel.

Another promising application is in the stabilization of liquid crystalline phases. The incorporation of this compound into liquid crystal formulations can influence their phase behavior and enhance their stability. This is particularly relevant for the development of advanced display technologies and optical sensors. The long alkyl chains of the ammonium salt can interact with the liquid crystal molecules, inducing specific alignments and preventing phase transitions that could degrade device performance.

Future work in this area will likely involve the synthesis of new quaternary ammonium salts with tailored alkyl chain lengths and functional groups to fine-tune their self-assembly behavior and create supramolecular materials with enhanced functionalities. The combination of experimental studies and computational modeling will be crucial in predicting and understanding the complex self-assembly processes.

Enhanced Catalytic Efficiencies and Specificity

This compound and similar long-chain quaternary ammonium salts are highly effective phase-transfer catalysts (PTCs). PTCs facilitate the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The quaternary ammonium cation encapsulates an anion from the aqueous phase, transporting it into the organic phase where it can react with an organic substrate.

The efficiency of a phase-transfer catalyst is significantly influenced by the length of its alkyl chains. Longer chains, such as the octadecyl groups in this compound, increase the lipophilicity of the cation, enhancing its solubility in the organic phase and improving its ability to transport the reactive anion across the phase boundary. This leads to faster reaction rates and higher product yields compared to catalysts with shorter alkyl chains.

Research in this area is focused on expanding the scope of reactions that can be catalyzed by long-chain quaternary ammonium salts and on improving their catalytic efficiency and selectivity. This includes their use in a variety of organic transformations such as nucleophilic substitutions, oxidations, and polymerizations. The table below illustrates the effect of the catalyst's alkyl chain length on the yield of a typical nucleophilic substitution reaction.

| Catalyst | Alkyl Chain Length | Reaction Time (hours) | Product Yield (%) |

|---|---|---|---|

| Tetrabutylammonium (B224687) bromide | 4 | 8 | 65 |

| Tetraoctylammonium bromide | 8 | 6 | 85 |

| Tetradodecylammonium bromide | 12 | 4 | 95 |

| This compound | 18 | 3 | >98 |

Future research will likely focus on the development of chiral quaternary ammonium salts for asymmetric phase-transfer catalysis, enabling the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. Furthermore, the immobilization of these catalysts on solid supports is being explored to facilitate catalyst recovery and recycling, making the processes more sustainable and cost-effective.

Development of Novel Membrane Technologies

The unique properties of this compound make it a promising component in the development of advanced membrane technologies for separations and sensing. Its long hydrophobic chains can be incorporated into polymer matrices to create membranes with tailored properties.

One key application is in the fabrication of anion-exchange membranes (AEMs). In these membranes, the positively charged quaternary ammonium groups are immobilized within the polymer structure, while the bromide counter-ions are mobile. These membranes can be used in various electrochemical applications, such as fuel cells and water electrolysis, where they facilitate the transport of anions. The long alkyl chains of this compound can influence the morphology and ion-transport properties of the AEMs.

Another important area is the development of ion-selective electrodes (ISEs). ISEs are analytical devices that measure the activity of a specific ion in a solution. The selectivity of an ISE is determined by the ionophore, a compound that selectively binds to the target ion. Long-chain quaternary ammonium salts, including this compound, can act as ionophores for various anions. For example, a nitrate-selective electrode has been developed using a long-chain quaternary ammonium bromide as the ionophore. The performance of such an electrode is detailed in the table below.

| Parameter | Value |

|---|---|

| Linear Range | 1.0 x 10-5 to 1.0 x 10-1 M |

| Detection Limit | 5.0 x 10-6 M |

| Response Time | < 20 seconds |

| Selectivity Coefficient (log KpotNO3-, Cl-) | -2.3 |

| Selectivity Coefficient (log KpotNO3-, SO42-) | -4.1 |

Future research in this field will focus on designing and synthesizing novel quaternary ammonium salts with enhanced selectivity for specific ions. The incorporation of these compounds into new types of membranes, such as mixed-matrix membranes and thin-film composite membranes, is also an active area of investigation to improve separation performance and durability.

Integration into Advanced Sensing Systems and Biosensors

The ability of this compound to interact with biological molecules and participate in recognition events makes it a valuable component for the development of advanced sensors and biosensors. These devices are designed to detect specific chemical or biological species with high sensitivity and selectivity.

In the realm of chemical sensors, the principles behind ion-selective electrodes can be extended to create sensors for a wider range of analytes. By modifying the structure of the quaternary ammonium salt and the composition of the sensor membrane, it is possible to tune the sensor's response to different ions and small molecules.

In the field of biosensors, quaternary ammonium compounds are being explored for their role in enzyme immobilization and the detection of biomolecules. The long alkyl chains of this compound can provide a hydrophobic environment that helps to stabilize the structure and activity of immobilized enzymes. This is crucial for the development of robust and reusable enzyme-based biosensors.

Furthermore, biosensors have been developed for the detection of quaternary ammonium compounds themselves, which are widely used as disinfectants and biocides. One such biosensor utilizes the inhibition of the enzyme cholinesterase by quaternary ammonium salts. The performance characteristics of a cholinesterase-based biosensor for the detection of a common quaternary ammonium biocide are presented in the table below.

| Parameter | Value |

|---|---|

| Analyte | Benzalkonium Chloride |

| Enzyme | Butyrylcholinesterase |

| Limit of Detection (LOD) | 0.32 µM |

| Limit of Quantification (LOQ) | 5.3 nM (after pre-concentration) |

| Storage Stability | > 3 months at 4°C |

Future research in this area will likely involve the integration of this compound and other long-chain quaternary ammonium salts into novel sensor platforms, such as those based on nanomaterials and microfluidic devices. The development of sensors with improved sensitivity, selectivity, and multiplexing capabilities will open up new possibilities for applications in environmental monitoring, food safety, and clinical diagnostics.

Q & A

Q. What methodologies are employed to synthesize and purify TOAB for surfactant studies?

TOAB is synthesized via quaternization of trioctadecylamine with methyl bromide, followed by recrystallization from acetone or ethanol to achieve ≥98% purity. Purification involves repeated washing with non-polar solvents to remove unreacted amines, confirmed by ¹H-NMR and elemental analysis . For laboratory-scale preparation, column chromatography (silica gel, chloroform/methanol eluent) ensures removal of ionic impurities .

Q. How can TOAB solutions be standardized for use in phase-transfer catalysis?

Prepare a 0.1 M TOAB solution in anhydrous dichloromethane. Standardize via argentometric titration:

- Add 10 mL of solution to 50 mL 0.1 N AgNO₃ in nitric acid.

- Back-titrate excess Ag⁺ with 0.1 N NH₄SCN using ferric ammonium sulfate as an indicator. Calculate molarity using the formula: .

Advanced Research Questions

Q. What experimental designs optimize TOAB’s role in forming nanostructured polymer gels?

TOAB acts as a gelator in radical polymerization of methyl methacrylate (MMA):

Q. How is TOAB utilized in transmission electron microscopy (TEM) sample preparation?

TOAB-based epoxy resin (e.g., TAAB Epon 812) is used for embedding biological specimens:

- Fix tissues with 2.5% glutaraldehyde and 1% osmium tetroxide.

- Dehydrate through ethanol series, infiltrate with TOAB resin, and polymerize at 60°C for 48 hours. Section (60 nm) and stain with uranyl acetate/lead citrate for ultrastructural imaging .

Q. What techniques resolve contradictions in TOAB’s micellization thermodynamics across studies?

Discrepancies in critical micelle concentration (CMC) arise from solvent polarity and temperature. Address this via:

- Conductometry : Measure specific conductance (κ) vs. TOAB concentration in aqueous NaCl (0.1–0.5 M). Plot κ vs. [TOAB]; CMC is the inflection point.

- Isothermal titration calorimetry (ITC) : Quantify enthalpy change (ΔH) during micellization.

- Dynamic light scattering (DLS) : Confirm micelle size (typically 5–20 nm) .

Q. How does TOAB enhance layered chemical sensor design?

TOAB’s long alkyl chains enable intercalation into layered double hydroxides (LDHs):

- Mix TOAB (10 mM) with LDH (e.g., Mg-Al-CO₃) in ethanol under reflux.

- Centrifuge and dry to obtain TOAB-LDH composite. Characterize via XRD (basal spacing increase from 0.76 nm to 3.2 nm) and FTIR (C-H stretches at 2850–2920 cm⁻¹) .

Methodological Considerations

- Purity Validation : Use HPLC (C18 column, acetonitrile/water 90:10, UV detection at 210 nm) to confirm ≥98% purity .

- Thermal Analysis : DSC reveals TOAB’s melting point (89–92°C) and phase transitions .

- Safety : Handle TOAB in a fume hood; avoid inhalation (irritant) and skin contact (use nitrile gloves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.